N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,5-dichlorobenzamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2NO3/c16-10-3-4-13(17)12(7-10)14(19)18-8-11-9-20-15(21-11)5-1-2-6-15/h3-4,7,11H,1-2,5-6,8-9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAXKSSTBLKGDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,5-dichlorobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic structure that contributes to its biological activity. The dioxaspiro[4.4]nonane moiety is known for its ability to interact with various biological targets, while the dichlorobenzamide portion may enhance its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H18Cl2N2O3 |
| Molecular Weight | 349.22 g/mol |
| CAS Number | 941959-39-3 |
| Density | Not available |
| Boiling Point | Not available |
The biological activity of this compound can be attributed to its interaction with specific molecular targets such as enzymes and receptors. The spirocyclic structure allows for effective binding to these targets, potentially leading to:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing various signaling pathways.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. For instance:
- In vitro Studies : Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed significant inhibition of tumor growth in xenograft models, suggesting its potential as a lead compound for anticancer drug development .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against several pathogens:
- Bacterial Inhibition : In vitro assays indicated that it effectively inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus.
- Fungal Activity : Preliminary tests suggest potential antifungal activity against Candida albicans, although further studies are needed to confirm these findings.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile is crucial for evaluating the clinical potential of this compound:
- Absorption and Distribution : Early studies indicate moderate bioavailability with rapid distribution in tissues.
- Metabolism : The compound is likely metabolized by cytochrome P450 enzymes; however, specific metabolic pathways remain to be elucidated.
- Toxicity Profile : Toxicological assessments have shown low acute toxicity in animal models, but chronic exposure studies are necessary to fully understand its safety profile.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s uniqueness lies in its hybrid spirocyclic and aromatic amide architecture. Below is a comparative analysis with similar compounds:
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Applications/Properties | Reference |
|---|---|---|---|---|
| N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,5-dichlorobenzamide | 1,4-dioxaspiro[4.4]nonane | 2,5-dichlorobenzamide | Hypothesized bioactivity; potential pharmaceutical use (unverified) | N/A |
| 1,4-dioxaspiro[4.4]nonane derivatives | 1,4-dioxaspiro[4.4]nonane | Alkyl/ester groups | Biolubricants: High oxidative stability, low pour point | Kurniawan et al. (2017) |
| Oleic acid-based triester biolubricants | Linear ester chains | Oleic acid-derived esters | Tribological performance, eco-friendly lubricants | Salih et al. (2011) |
| Linoleic acid-based polyester | Polyester backbone | Linoleic acid moieties | Enhanced low-temperature fluidity | Abdullah et al. (2016) |
Key Observations
Spirocyclic vs. Linear Structures: The 1,4-dioxaspiro[4.4]nonane core in the target compound enhances steric hindrance and thermal stability compared to linear esters (e.g., oleic acid-based triesters) .
Substituent Effects: The 2,5-dichlorobenzamide group introduces electronegative chlorine atoms, likely improving lipid solubility and membrane permeability relative to non-halogenated spiro compounds . However, this substitution may reduce biodegradability, contrasting with eco-friendly biolubricants derived from fatty acids .
Functional Trade-offs: While 1,4-dioxaspiro[4.4]nonane derivatives from oleic acid exhibit excellent pour points (-30°C to -40°C) suitable for biolubricants , the dichlorobenzamide variant’s melting point and viscosity remain uncharacterized. Chlorinated aromatic groups typically increase melting points, which could limit low-temperature applications.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,5-dichlorobenzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves two stages: (1) formation of the spiroketal core via condensation of a diol (e.g., 1,4-cyclohexanedione) with a ketone under acidic catalysis (e.g., p-toluenesulfonic acid) at 60–80°C, followed by (2) coupling the spiroketal intermediate with 2,5-dichlorobenzoyl chloride in the presence of a base like triethylamine. Reaction conditions such as temperature control (40–50°C for coupling), stoichiometric ratios (1:1.2 spiroketal:benzoyl chloride), and purification via column chromatography (silica gel, ethyl acetate/hexane) are critical for achieving yields >75% and purity >95% .
Q. How can spectroscopic techniques (NMR, IR, X-ray) confirm the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the spiroketal methylene protons (δ 3.5–4.0 ppm) and aromatic protons from the dichlorophenyl group (δ 7.2–7.8 ppm). The carbonyl (C=O) resonance appears at ~168 ppm in 13C NMR .
- X-ray crystallography : Resolves the spirocyclic geometry and intramolecular hydrogen bonds (e.g., C–H···O interactions stabilizing the dioxaspiro ring) .
- IR : Confirms amide C=O stretching (~1650 cm⁻¹) and spiroketal ether linkages (~1100 cm⁻¹) .
Q. What are the key physicochemical properties (e.g., solubility, logP) influencing its applicability in drug discovery?
- Methodological Answer : The compound’s logP (~3.2, estimated via HPLC) and low aqueous solubility (<0.1 mg/mL) due to the hydrophobic spiroketal core necessitate formulation strategies like co-solvents (DMSO) or liposomal encapsulation for in vitro assays. Thermal stability (decomposition >200°C) supports its use in high-temperature reactions .
Advanced Research Questions
Q. How does the dichlorophenyl substitution influence electronic properties and reactivity compared to analogs (e.g., difluorophenyl or methoxy-substituted derivatives)?
- Methodological Answer : The electron-withdrawing Cl groups increase electrophilicity at the benzamide carbonyl, enhancing reactivity in nucleophilic acyl substitutions. Compared to difluorophenyl analogs (higher electronegativity) or methoxy derivatives (electron-donating), the dichloro substitution reduces metabolic degradation in hepatic microsomal assays, as shown in related compounds . Computational DFT studies can quantify charge distribution differences.
Q. What strategies resolve contradictions in reported biological activities (e.g., variable IC50 values in anticancer assays)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, cell passage number) or impurities. Standardize protocols:
- Use >98% purity (HPLC-validated) .
- Compare multiple cell lines (e.g., HCT-116 vs. MCF-7) to assess tissue-specific effects.
- Validate target engagement via enzymatic assays (e.g., kinase inhibition profiling) .
Q. How can molecular docking and QSAR models predict interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking : Use the spiroketal core’s rigid structure to fit into hydrophobic pockets (e.g., ATP-binding sites). Software like AutoDock Vina with crystal structures (PDB) can predict binding modes .
- QSAR : Correlate substituent electronegativity (Hammett σ) with activity trends. For example, dichloro derivatives show higher logP and improved membrane permeability vs. polar analogs .
Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?
- Methodological Answer : Industrial-scale production faces:
- Spiroketal racemization : Mitigate via low-temperature cyclization (0–5°C) and chiral catalysts (e.g., BINOL-phosphoric acid) .
- Purification : Replace column chromatography with continuous crystallization (anti-solvent addition) to retain enantiomeric excess (>99%) .
Q. How does the compound’s spirocyclic framework impact its mechanism in enzyme inhibition or receptor modulation?
- Methodological Answer : The spiroketal’s conformational rigidity enhances binding entropy by reducing rotational freedom. For example, in kinase inhibition, the dioxaspiro ring occupies a hydrophobic back pocket, while the dichlorophenyl group engages π-π stacking with catalytic lysine residues. Mutagenesis studies (e.g., Ala-scanning) can validate critical interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
